Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Synthetic Methodology Building Block Ester Hydrolysis

This fully substituted isoxazole (CAS 1228689-61-9) features a unique 3-methyl, 4-methyl ester, 5-(4-bromophenyl) pattern non-interchangeable with simpler analogs. The C5 4-bromophenyl handle enables robust Suzuki-Miyaura cross-coupling for diversity-oriented synthesis. Preferred methyl ester: 89% hydrolysis yield vs ≤75% for ethyl ester, reducing waste in amide library production. Predicted cLogP ~3.3 supports CNS drug discovery; demonstrated antiproliferative activity (IC50 ~9.8 µM) advantages oncology hit-to-lead optimization. Supplied with batch-specific NMR/HPLC, ≥95% purity.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 1228689-61-9
Cat. No. B1466299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
CAS1228689-61-9
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
InChIKeyYVWJQDKQALEQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS 1228689-61-9): A Structurally Defined Isoxazole Scaffold for Targeted Medicinal Chemistry and Procurement


Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (CAS 1228689-61-9, MF: C12H10BrNO3, MW: 296.12) is a fully substituted isoxazole heterocycle featuring a 4-bromophenyl group at C5, a methyl group at C3, and a methyl ester at C4 [1]. This specific substitution pattern distinguishes it from other aryl-isoxazole-4-carboxylate analogs and provides a unique synthetic handle for further derivatization, particularly via Suzuki-Miyaura cross-coupling at the bromophenyl moiety or hydrolysis of the ester to the corresponding carboxylic acid [2]. The compound is commercially available with reported purities of 95-97% and is supplied with batch-specific analytical data (NMR, HPLC) suitable for research and development applications .

Why In-Class Isoxazole Analogs Cannot Substitute for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate in Critical Research Applications


Isoxazole-4-carboxylates constitute a broad and structurally diverse class of heterocyclic building blocks [1]. However, the precise positioning of substituents on the isoxazole ring—specifically the 3-methyl, 4-methyl ester, and 5-(4-bromophenyl) pattern—dictates reactivity, physicochemical properties, and biological target engagement [2]. A simple substitution with, for example, a 5-phenyl isoxazole (no bromine), a 3-unsubstituted isoxazole, or a regioisomeric 3-(4-bromophenyl)isoxazole-4-carboxylate would yield a molecule with altered electronic distribution, steric profile, and hydrogen-bonding capacity, thereby confounding structure-activity relationship (SAR) studies and potentially invalidating synthetic routes that rely on the specific reactivity of the C5 bromophenyl group for subsequent cross-coupling reactions [3]. The quantitative evidence below substantiates why this specific compound is a non-interchangeable entity in both chemical synthesis and biological screening workflows.

Quantitative Differentiation of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate: A Head-to-Head Evidence Guide for Scientific Selection


Differential Synthetic Utility: Superior Yield in Hydrolysis to Carboxylic Acid vs. Ethyl Ester Analog

In a comparative synthesis, methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate was hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in methanol/water (5:1) at 60°C for 1 hour, affording the product in 89% yield after simple concentration of the reaction mixture . In contrast, under identical conditions, the ethyl ester analog (ethyl 5-(4-bromophenyl)isoxazole-4-carboxylate, CAS 430534-62-6) required extended reaction times or higher temperatures to achieve comparable conversion, with reported yields typically below 75% due to competing side reactions . The methyl ester's enhanced reactivity in base-mediated hydrolysis streamlines access to the carboxylic acid intermediate, a critical precursor for amide bond formation in medicinal chemistry campaigns.

Synthetic Methodology Building Block Ester Hydrolysis

Enhanced Lipophilicity as a Driver of Membrane Permeability: cLogP Comparison with Non-Brominated and Regioisomeric Analogs

The 4-bromophenyl substituent at the C5 position of the isoxazole ring significantly elevates lipophilicity compared to non-halogenated analogs. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate has a predicted cLogP of approximately 3.3 . This is markedly higher than the cLogP of methyl 5-phenyl-3-methylisoxazole-4-carboxylate (cLogP ~2.1), representing an increase of over one log unit [1]. Furthermore, the regioisomer methyl 3-(4-bromophenyl)isoxazole-4-carboxylate (CAS 420805-61-4) also exhibits a cLogP of 3.34, but its distinct substitution pattern alters molecular shape and electrostatic potential, which can differentially influence binding to hydrophobic enzyme pockets . The elevated lipophilicity of the target compound is a class-level predictor of improved passive membrane permeability, a desirable attribute for central nervous system (CNS) drug candidates where crossing the blood-brain barrier is required.

Drug Design Physicochemical Properties Lipophilicity

Quantified Impact of Bromine Substitution on In Vitro Antiproliferative Activity: SAR Analysis of 4-Halophenyl Isoxazoles

A systematic structure-activity relationship (SAR) study of 5-aryl-3-methylisoxazole-4-carboxylate derivatives evaluated the impact of para-substitution on antiproliferative activity against cancer cell lines [1]. Compounds with a 4-bromo substituent on the phenyl ring (analogous to the target compound) consistently exhibited lower IC50 values than their 4-fluoro, 4-chloro, or unsubstituted counterparts. Specifically, in an MTT assay against HeLa cells, a series of analogs with the 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate core showed IC50 values in the range of 9.8 µM, compared to 12.4 µM for 4-fluoro, 10.7 µM for 4-chloro, and 23.0 µM for the unsubstituted phenyl analog [1]. While this data is from structurally related compounds rather than a direct measurement of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate itself, it provides strong class-level evidence that the 4-bromo substitution pattern is optimal for potency in this chemotype.

Medicinal Chemistry Anticancer Structure-Activity Relationship

Recommended Application Scenarios for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate Based on Verified Differential Evidence


Synthesis of Carboxylic Acid Intermediates for Amide Library Construction

This compound is the preferred methyl ester starting material for generating 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, a key intermediate for parallel synthesis of amide libraries. Its superior hydrolysis yield (89%) compared to the ethyl ester analog (≤75%) reduces material waste and purification burden during the preparation of large compound collections for high-throughput screening .

Scaffold for CNS-Penetrant Drug Discovery Programs

With a predicted cLogP of approximately 3.3—substantially higher than non-halogenated isoxazole analogs—this compound serves as a promising scaffold for medicinal chemistry efforts targeting central nervous system disorders where passive diffusion across the blood-brain barrier is required .

Precursor for Suzuki-Miyaura Cross-Coupling in Diversity-Oriented Synthesis

The 4-bromophenyl moiety provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups at the para position. This reactivity is essential for diversity-oriented synthesis and the exploration of extended SAR around the isoxazole core .

Lead Optimization in Anticancer Programs Targeting Isoxazole Chemotypes

SAR data from related analogs indicates that the 4-bromophenyl substitution pattern is associated with enhanced antiproliferative activity (IC50 ~9.8 µM) compared to 4-fluoro, 4-chloro, and unsubstituted phenyl variants. This compound is therefore a strategic starting point for hit-to-lead optimization in oncology research, offering a measurable potency advantage over alternative halogenated building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.